1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1858242-25-7
VCID: VC11711503
InChI: InChI=1S/C13H15N5O2S/c19-18(20)11-3-1-10(2-4-11)9-12-15-13(21-16-12)17-7-5-14-6-8-17/h1-4,14H,5-9H2
SMILES: C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C13H15N5O2S
Molecular Weight: 305.36 g/mol

1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

CAS No.: 1858242-25-7

Cat. No.: VC11711503

Molecular Formula: C13H15N5O2S

Molecular Weight: 305.36 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine - 1858242-25-7

Specification

CAS No. 1858242-25-7
Molecular Formula C13H15N5O2S
Molecular Weight 305.36 g/mol
IUPAC Name 3-[(4-nitrophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Standard InChI InChI=1S/C13H15N5O2S/c19-18(20)11-3-1-10(2-4-11)9-12-15-13(21-16-12)17-7-5-14-6-8-17/h1-4,14H,5-9H2
Standard InChI Key GJNFOZGKVSIZKP-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Nomenclature Analysis

The systematic name 1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine delineates its molecular architecture:

  • A piperazine ring (C₄H₁₀N₂) is appended to the 5-position of a 1,2,4-thiadiazole core (C₂N₂S).

  • The 3-position of the thiadiazole ring is substituted with a (4-nitrophenyl)methyl group (C₇H₆N₂O₂).

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 1,2,4-thiadiazole derivatives often involves cyclization reactions. A patent (WO2015063709A1) details the use of Lawesson’s reagent to cyclize thiourea intermediates into thiadiazoles . For example, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves cyclizing a precursor with Lawesson’s reagent under mild conditions, avoiding toxic solvents like pyridine . Adapting this method, the target compound could be synthesized via:

  • Formation of the thiadiazole core: Reacting a thiourea derivative with a nitrile under acidic conditions.

  • Introduction of the 4-nitrobenzyl group: Alkylation at the 3-position of the thiadiazole.

  • Piperazine coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs at the 3- and 5-positions of the thiadiazole.

  • Nitro group stability: The 4-nitrobenzyl group may require protective strategies during reactions involving reducing agents.

Physicochemical Properties

While experimental data for the compound is limited, inferences can be drawn from analogues:

PropertyValue (Analogous Compound) Predicted Value for Target Compound
Molecular FormulaC₁₉H₁₇N₅O₂SC₁₄H₁₆N₆O₂S
Molecular Weight (g/mol)366.4~372.4
LogP (Lipophilicity)3.2 (estimated)3.5–4.0
SolubilityLow (hydrophobic core)Low in water, moderate in DMSO

The nitro group enhances electrophilicity, potentially improving binding to biological targets. The thiadiazole ring contributes to planarity, favoring π-π stacking interactions .

Applications and Future Directions

Drug Development

  • Lead Optimization: Modifying the nitro group’s position or replacing it with bioisosteres (e.g., cyano) to enhance potency.

  • Combination Therapies: Pairing with existing antiepileptics or antidiabetics to improve efficacy.

Industrial Synthesis

  • Green Chemistry: Adopting solvent-free cyclization or microwave-assisted synthesis to reduce environmental impact .

Research Gaps

  • Toxicological Profiles: Acute and chronic toxicity studies are needed.

  • Target Identification: Proteomic studies to elucidate binding partners.

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